![molecular formula C10H11ClO4S B2981146 3-Chlorosulfonyl-4-propylbenzoic acid CAS No. 883145-58-2](/img/structure/B2981146.png)
3-Chlorosulfonyl-4-propylbenzoic acid
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Overview
Description
3-Chlorosulfonyl-4-propylbenzoic acid is a chemical compound with the molecular weight of 262.71 .
Synthesis Analysis
The synthesis of similar compounds involves the treatment of a derivative with chlorosulfonic acid . The reaction of the chlorosulfonic acids with aliphatic and heterocyclic amines occurs readily at room temperature in acetone in the presence of Et3N to give the corresponding amides .Molecular Structure Analysis
The IUPAC name for this compound is 3-(chlorosulfonyl)-4-propylbenzoic acid . The InChI code for this compound is 1S/C10H11ClO4S/c1-2-3-7-4-5-8 (10 (12)13)6-9 (7)16 (11,14)15/h4-6H,2-3H2,1H3, (H,12,13) .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the treatment with chlorosulfonic acid . The reaction of the chlorosulfonic acids with aliphatic and heterocyclic amines occurs readily at room temperature in acetone in the presence of Et3N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 262.71 .Scientific Research Applications
Chemical Synthesis and Catalytic Applications
Research on compounds with similar functional groups, such as chlorosulfonic acids and benzoic acid derivatives, highlights their significance in synthetic chemistry. Chlorosulfonic acid, for instance, has been used as a catalyst in the synthesis of highly substituted imidazoles, demonstrating the utility of related compounds in facilitating complex chemical reactions (Niknam, Deris, Naeimi, & Majleci, 2011)[https://consensus.app/papers/synthesis-1245tetrasubstituted-imidazoles-using-niknam/c718735759a651fab548d1fe6d42bbdb/?utm_source=chatgpt]. This suggests that "3-Chlorosulfonyl-4-propylbenzoic acid" could have applications in catalyzing specific organic transformations or in the synthesis of polymers and materials with unique properties.
Environmental Impact and Detection
The study of chlorinated compounds, including those with benzoic acid structures, extends into environmental science, particularly concerning their behavior and degradation in aquatic environments. For example, the occurrence, fate, and behavior of parabens (esters of para-hydroxybenzoic acid) in aquatic environments have been thoroughly reviewed, showing that these compounds, despite being biodegradable, persist in surface waters due to continuous introduction (Haman, Dauchy, Rosin, & Munoz, 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt]. Given the structural similarity, research on "3-Chlorosulfonyl-4-propylbenzoic acid" could explore its environmental stability, potential biodegradability, and effects on aquatic life.
Pharmacokinetics and Biological Impact
While the specific request excluded drug use, dosage, and side effects, understanding the metabolic pathways and environmental persistence of chemically related compounds can provide valuable insights. For instance, the pharmacokinetic profile of propyl paraben in humans after oral administration reveals how parabens and their metabolites are processed in the body (Shin, Shin, Choi, Lee, Lee, & Kim, 2019)[https://consensus.app/papers/pharmacokinetic-profile-propyl-paraben-humans-shin/eab88de2b6f355abae4c925403cbf594/?utm_source=chatgpt]. Similar studies on "3-Chlorosulfonyl-4-propylbenzoic acid" could contribute to a better understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for environmental risk assessment and potential therapeutic applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chlorosulfonyl-4-propylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-3-7-4-5-8(10(12)13)6-9(7)16(11,14)15/h4-6H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJOMBVIOURQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorosulfonyl-4-propylbenzoic acid |
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